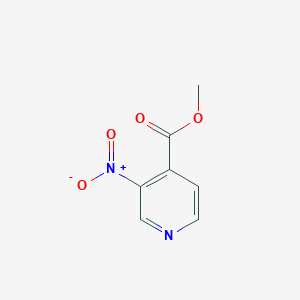

Methyl 3-nitroisonicotinate

Vue d'ensemble

Description

Methyl 3-nitroisonicotinate is a chemical compound with the molecular formula C7H6N2O4 and a molecular weight of 182.14 . It is used in research and development .

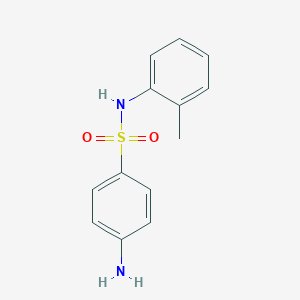

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a nitro group (-NO2) and a methyl ester group (-COOCH3) attached . The InChI code for this compound is 1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3 .Physical and Chemical Properties Analysis

This compound is a yellow to brown liquid at room temperature . It has a density of 1.375 g/cm3 at 20 ºC . The compound is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Nitric Oxide Synthesis and Retinal Degeneration

Methyl 3-nitroisonicotinate plays a role in studies related to nitric oxide synthesis and retinal degeneration. In research involving N-methyl-N-nitrosourea (MNU), it's shown that excessive nitric oxide (NO) contributes significantly to neuronal cell death, highlighting its potential in retinal degenerative diseases (RDs) research (Koriyama et al., 2015).

Biodegradation of Methylated Compounds

Studies on biodegradation, particularly of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, reveal the capacity of microorganisms like Ralstonia sp. SJ98 to utilize such compounds as carbon and energy sources. This discovery is significant for environmental decontamination and bioremediation purposes (Bhushan et al., 2000).

Insecticide Development

Research in developing novel insecticides like neonicotinoids involves structurally similar compounds to this compound. For instance, the development of thiamethoxam, a second-generation neonicotinoid, used similar nitroimino heterocycles, highlighting its role in creating new pest control solutions (Maienfisch et al., 2001).

Topical Drug Delivery

This compound derivatives have been studied in the context of drug delivery systems. For example, methyl nicotinate, used in inflammation models, shows the potential of microemulsion vehicles for effective drug delivery (Bolzinger et al., 1998).

Cancer Research

Nitrosoureas, structurally related to this compound, have been studied for their effects on various cancers. Their ability to cause cell death and the potential biochemical mechanisms behind this have provided insights into cancer treatments and the role of alkylating agents (Schabel et al., 1963).

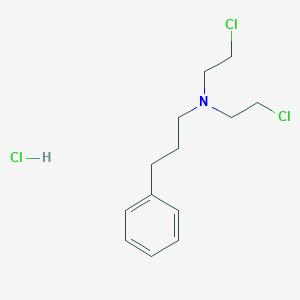

Synthesis of Amines

The synthesis of N-methyl- and N-alkylamines, where compounds like this compound could be structurally similar, is crucial in various chemical and pharmaceutical processes. The use of catalysts for efficient synthesis methods is an area of active research (Senthamarai et al., 2018).

Nonlinear Optics

This compound derivatives are investigated for their potential in nonlinear optics. For example, Methyl-3-nitro-4-pyridine-1-oxide (POM) shows promise in applications surpassing traditional materials like lithium niobate (Hierle et al., 1984).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 3-nitroisonicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the peripheral vasodilators . These are blood vessels that expand when they receive signals from the nervous system, increasing blood flow to the area .

Mode of Action

This compound interacts with its targets by inducing vasodilation . This means it causes the blood vessels to widen, which increases blood flow to the area where it is applied . This action is thought to involve the release of prostaglandin D2, a compound that acts locally due to its short half-life .

Biochemical Pathways

It is known that niacin and its derivatives play a role in the metabolism of cells, particularly in the production of energy . A high ratio of NAD+/NADH, promoted by niacin, results in oxidative catabolism, leading to ATP synthesis .

Pharmacokinetics

It is known that the compound is a small molecule with a molecular weight of 18213 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is an increase in local blood flow at the site of application . This can lead to a warming sensation and potential relief from muscle and joint pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at room temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, the compound is a yellow to brown liquid , indicating that it may be sensitive to light. Safety information suggests avoiding contact with air and moisture , implying that these factors could also influence the compound’s stability and efficacy.

Propriétés

IUPAC Name |

methyl 3-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZBLITUPLITGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349210 | |

| Record name | methyl 3-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103698-10-8 | |

| Record name | 4-Pyridinecarboxylic acid, 3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103698-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)